![molecular formula C12H13N3O2S2 B6422968 ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenylacetate CAS No. 924868-33-7](/img/structure/B6422968.png)

ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenylacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

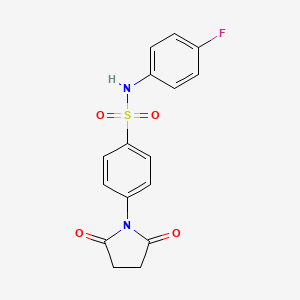

“Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenylacetate” is a compound with the molecular formula C6H9N3O2S . It is an aromatic amine and a member of thiadiazoles . It is also known by other names such as “ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate”, “2-Amino-1,3,4-thiadiazolyl-5-acetic acid ethyl ester”, and "1,3,4-thiadiazole-2-acetic acid, 5-amino-, ethyl ester" .

Molecular Structure Analysis

The compound has a molecular weight of 187.22 g/mol . The InChI string representation of the molecule is InChI=1S/C6H9N3O2S/c1-2-11-5(10)3-4-8-9-6(7)12-4/h2-3H2,1H3,(H2,7,9) . The Canonical SMILES representation is CCOC(=O)CC1=NN=C(S1)N .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 187.22 g/mol . The exact mass and monoisotopic mass are 187.04154771 g/mol . The topological polar surface area is 106 Ų . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The rotatable bond count is 4 .

Applications De Recherche Scientifique

Antimicrobial Agents

1,3,4-thiadiazole derivatives have been synthesized and evaluated as potent antimicrobial agents . They have been tested against various bacteria such as E. coli , B. mycoides , and fungi like C. albicans .

Antifungal Activities

The in vitro antifungal activities of 1,3,4-thiadiazole derivatives have been evaluated against G. zeae , Botryosphaeria dothidea (B. dothidea) , Phomopsis sp. , P. infestans , and Thanatephorus cucumeris (T. cucumeris) .

Cytotoxic Effects

1,3,4-thiadiazole derivatives have been used to determine the cytotoxic effects on various leukemia cell lines such as K562 CML , Jurkat , MT-2 , and the HeLa human cervical carcinoma cell line .

Anticancer Agents

Thiadiazole derivatives have shown anticancer effects. For instance, in Panc-1 cells, some compounds displayed an anticancer effect similar to that of sorafenib .

Synthesis of New Polymers

1,3,4-thiadiazole compounds have been linked with chitosan to synthesize new polymers . These polymers exhibit high activity to control the growth of pathogenic bacteria such as S. aureus , B. subtilis , E. coli , and P. aeruginosa , and unicellular fungi like C. albicans .

Film Dressings

The new polymers synthesized from 1,3,4-thiadiazole compounds and chitosan have been used to form film dressings . These film dressings have transparency, uniformity, homogeneity, elasticity, and non-irritation pH values for skin within the normal range .

Mécanisme D'action

Target of Action

The primary target of ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenylacetate is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .

Mode of Action

The compound interacts with the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme . This interaction results in the inhibition of the enzyme, thereby preventing the conversion of urea to ammonia and carbon dioxide .

Biochemical Pathways

The inhibition of the urease enzyme affects the urea cycle, a series of biochemical reactions that produce ammonia from urea . This cycle is crucial for the removal of excess nitrogen from the body. The inhibition of the urease enzyme disrupts this cycle, leading to a decrease in the production of ammonia .

Pharmacokinetics

The compound’s solubility and potency have been evaluated . One of the analogs exhibited similar potency and better solubility relative to BPTES . These properties could impact the compound’s absorption, distribution, metabolism, and excretion (ADME), thereby affecting its bioavailability.

Result of Action

The inhibition of the urease enzyme by ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenylacetate can lead to a decrease in the production of ammonia . This could potentially affect various cellular processes, including pH regulation and nitrogen metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenylacetate. For instance, the pH of the environment could affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as inhibitors or activators of the urease enzyme, could also influence the compound’s efficacy .

Propriétés

IUPAC Name |

ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S2/c1-2-17-10(16)9(8-6-4-3-5-7-8)18-12-15-14-11(13)19-12/h3-7,9H,2H2,1H3,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGTHMXREYKHCMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)SC2=NN=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl [(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl](phenyl)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(chloromethyl)-2H,6H-[1,3]oxathiolo[5,4-g]chromene-2,6-dione](/img/structure/B6422885.png)

![4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one dihydrochloride](/img/structure/B6422888.png)

![methyl 1-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl]piperidine-4-carboxylate](/img/structure/B6422893.png)

![2-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1H-1,3-benzodiazole](/img/structure/B6422910.png)

![2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6422927.png)

![ethyl 4-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate](/img/structure/B6422934.png)

![methyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate](/img/structure/B6422938.png)

![2-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1H-1,3-benzodiazole](/img/structure/B6422941.png)

![methyl 4-[(7H-purin-6-ylsulfanyl)methyl]benzoate](/img/structure/B6422948.png)

![2-({4-[(carbamoylmethyl)sulfanyl]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6422958.png)

![2-({[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1H-1,3-benzodiazole](/img/structure/B6422974.png)

![methyl 4-({[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate](/img/structure/B6422977.png)